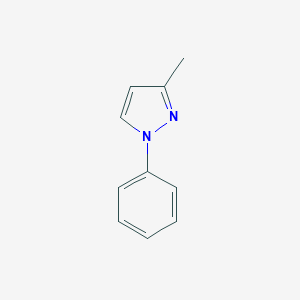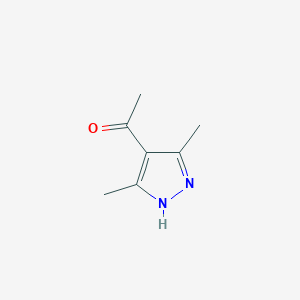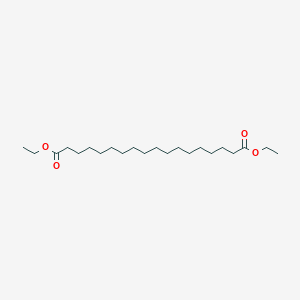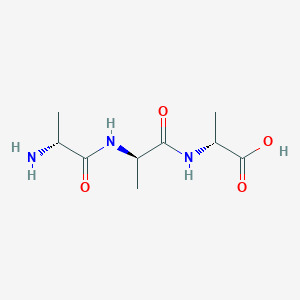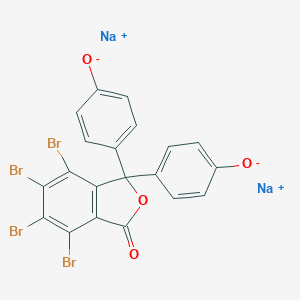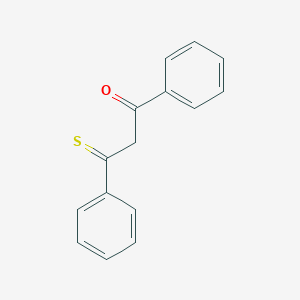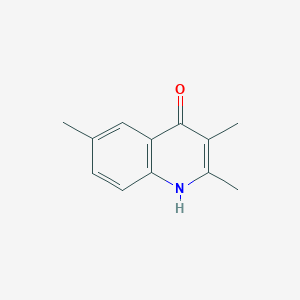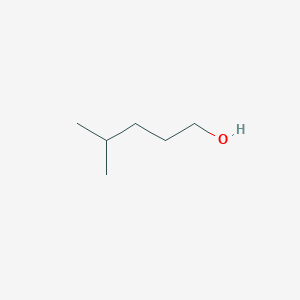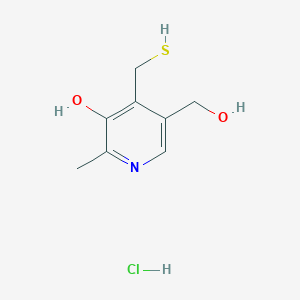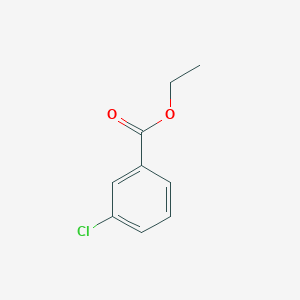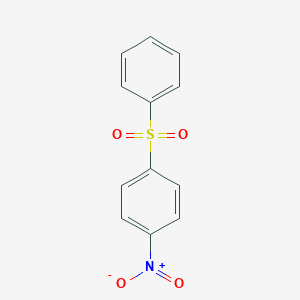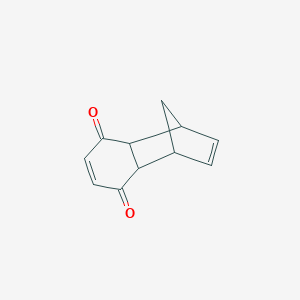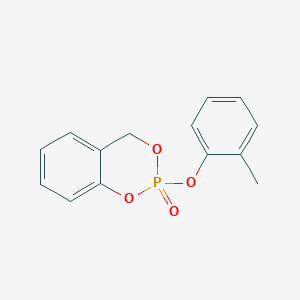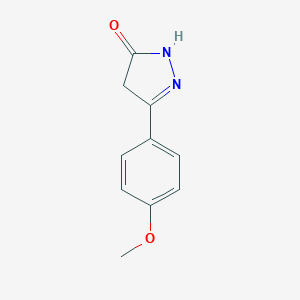
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrazolone derivative that exhibits anti-inflammatory, anti-cancer, and anti-tumor properties.
Applications De Recherche Scientifique
Nonlinear Optical Properties : Ö. Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting its nonlinear optical activity due to the small energy gap between the frontier molecular orbitals (Tamer et al., 2015).
Anticancer Activity : A study by Z. Ratković et al. (2016) on 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles reported significant in vitro cytotoxic activity against some cancer cell lines, indicating potential anticancer applications (Ratković et al., 2016).
Pharmacological Potential : Research by S. Fedotov et al. (2022) discussed the chemical modification and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, emphasizing their significance in medicine and pharmacy (Fedotov et al., 2022).
Crystal Structure and Molecular Interactions : A study by K. Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, revealing detailed insights into molecular interactions and crystal packing (Kumara et al., 2017).
Antimicrobial Activity : Research conducted by Pinka Patel et al. (2013) evaluated the antimicrobial activity of pyrazoline-based thiazolidin-4-one derivatives, indicating potential applications in antimicrobial therapies (Patel et al., 2013).
Corrosion Inhibition : M. Yadav et al. (2016) studied the use of pyranopyrazole derivatives as inhibitors for mild steel corrosion, showing significant inhibition efficiency (Yadav et al., 2016).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOURZOOVQWRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345538 | |
| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
1578-89-8 | |
| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

